1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18822343
Molecular Formula: C10H9BrClFO
Molecular Weight: 279.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrClFO |
|---|---|
| Molecular Weight | 279.53 g/mol |
| IUPAC Name | 1-[2-(bromomethyl)-5-fluorophenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C10H9BrClFO/c1-6(14)10(12)9-4-8(13)3-2-7(9)5-11/h2-4,10H,5H2,1H3 |
| Standard InChI Key | LSKFDELPEHICKL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)F)CBr)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central propan-2-one backbone substituted with a 2-(bromomethyl)-5-fluorophenyl group and a chlorine atom at the α-position. The fluorophenyl ring introduces electronic effects that modulate reactivity, while the bromomethyl and chlorine groups serve as electrophilic sites for nucleophilic substitution . The SMILES notation (CC(=O)C(C1=CC(=C(C=C1)F)CBr)Cl) and InChIKey (WEJDMSPRCRUWPP-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉BrClFO | |
| Molecular Weight | 279.53 g/mol | |
| CAS Number | 1804164-48-4 | |
| Purity | ≥98% (HPLC) |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one involves multi-step organic reactions, typically starting from fluorinated aromatic precursors. A common route includes:
-
Friedel-Crafts acylation of 5-fluorotoluene to introduce the propanone moiety.
-
Bromination at the benzylic position using bromine (Br₂) or N-bromosuccinimide (NBS) under radical conditions.
-
Chlorination via reaction with chlorine gas or sulfuryl chloride (SO₂Cl₂) to install the α-chloro group.
Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their compatibility with halogenation reagents.
Optimization and Scalability
Industrial production prioritizes yield maximization and purity control. Key parameters include:
-
Temperature control (0–25°C) to prevent side reactions during bromination.
-
Catalyst use, such as Lewis acids (e.g., AlCl₃) for acylation steps.
-
Purification via column chromatography or recrystallization to achieve ≥98% purity .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Substitution | NaN₃, DMF | Azide derivatives | Click chemistry |
| Oxidation | KMnO₄, H₂SO₄ | 5-Fluorophenylacetic acid | Polymer precursors |
| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol | Chiral synthons |
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its fluorophenyl group enhances lipophilicity and target binding, while the bromomethyl moiety allows conjugation to biomolecules . For instance, it is used in the synthesis of N3-substituted-N1-sulfonyl-5-fluoropyrimidinones, which exhibit antitumor activity .
Material Science
In polymer chemistry, derivatives of this compound act as crosslinking agents for epoxy resins, improving thermal stability and mechanical strength.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Studies suggest that halogenated ketones like 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one inhibit cysteine proteases by forming covalent adducts with catalytic thiol groups. This mechanism is under investigation for treating parasitic infections.
Pharmacokinetics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume